(1H,1H-Perfluorooctyl)oxirane (1H,1H-Perfluorooctyl)oxirane
Brand Name: Vulcanchem
CAS No.: 20084-49-5
VCID: VC8087472
InChI: InChI=1S/C10H5F15O/c11-4(12,1-3-2-26-3)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)25/h3H,1-2H2
SMILES: C1C(O1)CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Molecular Formula: C10H5F15O
Molecular Weight: 426.12 g/mol

(1H,1H-Perfluorooctyl)oxirane

CAS No.: 20084-49-5

Cat. No.: VC8087472

Molecular Formula: C10H5F15O

Molecular Weight: 426.12 g/mol

* For research use only. Not for human or veterinary use.

(1H,1H-Perfluorooctyl)oxirane - 20084-49-5

Specification

CAS No. 20084-49-5
Molecular Formula C10H5F15O
Molecular Weight 426.12 g/mol
IUPAC Name 2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxirane
Standard InChI InChI=1S/C10H5F15O/c11-4(12,1-3-2-26-3)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)25/h3H,1-2H2
Standard InChI Key NTCFPSIOLPOKNV-UHFFFAOYSA-N
SMILES C1C(O1)CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Canonical SMILES C1C(O1)CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Introduction

Chemical Identity and Structural Properties

IUPAC Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is 2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxirane, reflecting its oxirane (epoxide) functional group attached to a perfluorinated alkyl chain. The molecular structure features a three-membered epoxide ring connected to a linear perfluorooctyl group, which confers exceptional thermal stability and chemical inertness .

Physicochemical Characteristics

Key properties include:

  • Molecular Weight: 426.12 g/mol

  • Canonical SMILES: C1C(O1)CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F\text{C1C(O1)CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F}

  • InChI Key: NTCFPSIOLPOKNV-UHFFFAOYSA-N\text{NTCFPSIOLPOKNV-UHFFFAOYSA-N}

  • CAS Registry Number: 20084-49-5 .

The compound’s fluorine-rich structure enhances its hydrophobicity and resistance to degradation, traits common to per- and polyfluoroalkyl substances (PFAS) .

Synthesis and Industrial Production

Synthetic Routes

(1H,1H-Perfluorooctyl)oxirane is typically synthesized via epoxidation of perfluorooctene, employing peracids such as peracetic acid or m-chloroperbenzoic acid under controlled conditions. This reaction proceeds through electrophilic addition to the double bond, forming the oxirane ring .

Reaction Mechanism

The epoxidation mechanism involves the peracid acting as an electrophile, attacking the electron-deficient double bond of perfluorooctene. The resulting epoxide is stabilized by the electron-withdrawing effects of the fluorine atoms, which reduce ring strain and enhance stability .

Industrial-Scale Manufacturing

Industrial production utilizes specialized reactors designed to handle highly reactive fluorinated intermediates. Process parameters such as temperature, pressure, and catalyst selection are optimized to achieve high yields (>85%) and purity (>98%) .

Applications in Material Science and Industry

Fluorinated Polymers and Surfactants

The compound’s oxirane ring enables diverse chemical modifications, making it a precursor for:

  • Fluorinated surfactants: Used in firefighting foams and coatings due to their ability to reduce surface tension.

  • High-performance polymers: Employed in semiconductor manufacturing for their dielectric properties and thermal resistance .

Protective Coatings

(1H,1H-Perfluorooctyl)oxirane-derived coatings exhibit exceptional resistance to chemicals, UV radiation, and abrasion. Applications include:

  • Aerospace components: Protecting against fuel and hydraulic fluid exposure.

  • Electronic devices: Insulating printed circuit boards and microchips .

Environmental and Health Implications

Environmental Persistence

As a PFAS derivative, (1H,1H-Perfluorooctyl)oxirane is highly persistent in ecosystems. Its strong carbon-fluorine bonds resist hydrolysis, photolysis, and microbial degradation, leading to bioaccumulation in aquatic and terrestrial organisms .

Bioaccumulation Metrics

Studies indicate a bioconcentration factor (BCF) of >1,000 in fish species, underscoring its environmental risks .

Aquatic Toxicity

Exposure to zebrafish embryos at concentrations ≥0.1 mg/L resulted in:

  • Developmental abnormalities: 20% reduction in hatch rates.

  • Transcriptomic alterations: Dysregulation of genes involved in oxidative stress response (e.g., sod1, gpx4) .

Mammalian Toxicity

Rodent studies associate chronic exposure with:

  • Hepatotoxicity: Elevated liver enzymes (ALT: +150%).

  • Immunosuppression: 30% reduction in antibody production .

Regulatory and Mitigation Strategies

Global Regulatory Status

  • European Union: Classified under REACH as a Substance of Very High Concern (SVHC) due to persistence and bioaccumulation.

  • United States: EPA guidelines limit industrial discharges to <1 ppb in wastewater .

Alternatives and Substitutes

Research priorities include:

  • Short-chain PFAS: Reduced bioaccumulation potential but lower performance.

  • Siloxane-based surfactants: Biodegradable alternatives under development .

Future Research Directions

Degradation Technologies

Advanced oxidation processes (AOPs) such as sonolysis and plasma treatment show promise in breaking carbon-fluorine bonds, achieving >90% degradation efficiency in lab-scale trials .

Green Synthesis Methods

Catalytic epoxidation using enzyme-mediated systems (e.g., cytochrome P450 mimics) could reduce reliance on hazardous peracids .

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